molecular formula C51H78O B1264320 2-Nonaprenylphenol

2-Nonaprenylphenol

Cat. No.: B1264320
M. Wt: 707.2 g/mol
InChI Key: MQWDEJWAPBLVSY-SSRAZKMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nonaprenylphenol is a phenolic compound featuring a nonaprenyl (a 45-carbon isoprenoid) side chain at the 2-position of the phenol ring. Such compounds are often studied for their biological activity, such as antimicrobial or antioxidant properties, due to the combination of the phenolic moiety and hydrophobic prenyl chains. However, none of the provided evidence references this compound, and its structural analogs (e.g., prenylated phenols) are absent from the sources .

Properties

Molecular Formula

C51H78O

Molecular Weight

707.2 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]phenol

InChI

InChI=1S/C51H78O/c1-41(2)21-13-22-42(3)23-14-24-43(4)25-15-26-44(5)27-16-28-45(6)29-17-30-46(7)31-18-32-47(8)33-19-34-48(9)35-20-36-49(10)39-40-50-37-11-12-38-51(50)52/h11-12,21,23,25,27,29,31,33,35,37-39,52H,13-20,22,24,26,28,30,32,34,36,40H2,1-10H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-39+

InChI Key

MQWDEJWAPBLVSY-SSRAZKMSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes compounds with phenyl or benzoyl substituents but lacks prenylated phenols. Below is a comparative analysis based on available

Structural Analogues

Compound Structure Key Features Biological/Industrial Relevance Reference
2-Phenylphenol Phenol with 2-phenyl substituent Used as a fungicide and disinfectant; moderate toxicity to aquatic life . Industrial preservative
1-(2-Amino-6-nitrophenyl)ethanone Nitro-substituted acetophenone derivative Limited toxicological data; no prenyl chain; potential precursor in organic synthesis . Synthetic intermediate
2-Propenal, 3-phenyl- Phenyl-substituted aldehyde No prenyl group; physicochemical data (e.g., vapor pressure) available via NIST . Noted in chemical databases
Nepafenac derivatives Benzoyl-substituted amines Pharmaceuticals (e.g., ophthalmic NSAIDs); no prenyl chains . Medical applications

Functional Differences

  • Hydrophobicity: 2-Nonaprenylphenol’s long prenyl chain likely enhances membrane permeability compared to smaller phenyl derivatives (e.g., 2-phenylphenol) .
  • Synthetic Complexity: Prenylated phenols require specialized biosynthesis or synthetic methods, unlike nitro- or benzoyl-substituted compounds in the evidence .
  • Toxicity Profiles: While 2-phenylphenol has established environmental hazards , prenylated phenols may exhibit different toxicokinetics due to their lipid solubility.

Limitations of Available Evidence

Key gaps include:

  • Absence of prenylphenols: All compounds in the evidence lack isoprenoid side chains.
  • Niche applications: The referenced compounds are primarily industrial or pharmaceutical, unlike prenylated phenols, which are often natural products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nonaprenylphenol
Reactant of Route 2
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